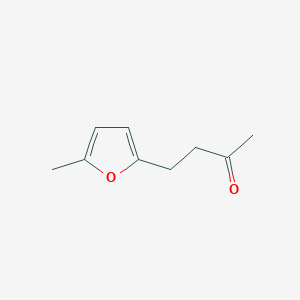

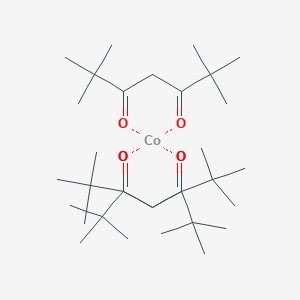

cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cobalt is a hard, gray metal that occurs naturally. It is found in rocks, soil, water, plants, and animals, including people . It can harm the eyes, skin, heart, and lungs . Exposure to cobalt may cause cancer .

Synthesis Analysis

Cobalt-based catalysts have been synthesized by reacting cobalt (II) chloride with 1, 8-diaminonapthalene-based tetraamide macrocyclic ligands in an ethanolic media . The solid-state urea flux synthesis method of nickel and cobalt hydroxysalt phases involved a solution of urea (2.0 g) in water (1.2 mL) being added to either nickel(II) nitrate hexahydrate (18.0 g) or cobalt(II) nitrate hexahydrate (18.0 g) .Molecular Structure Analysis

The crystal structure of α-Co (OH) 2 and its transformations to other cobalt hydroxides are fully investigated . The α-Co (OH) 2 structure comprised a layered structure with anion intercalation .Chemical Reactions Analysis

Cobalt hydroxides were applied to the oxygen evolution reaction (OER) and chloride oxidation reaction (COR) to investigate the correlation between the crystal structure and activity . The γ-CoOOH showed better OER catalytic activity than β-CoOOH .Physical And Chemical Properties Analysis

Cobalt has a melting point of 1495°C, 2723°F, 1768 K, and a boiling point of 2927°C, 5301°F, 3200 K . Its density is 8.86 g cm−3 .科学的研究の応用

4. Catalysis

Specific Scientific Field:

Chemistry and catalysis.

Summary of the Application:

Cobalt chelate compounds act as catalysts in various reactions. For example, cobalt oxide nanostructures are used for their high theoretical capacity and catalytic properties.

Experimental Procedures:

Researchers prepare cobalt oxide nanostructures using methods like sol-gel synthesis or hydrothermal routes.

Results and Outcomes:

Cobalt oxide catalysts find applications in organic transformations, water splitting, and Fischer-Tropsch synthesis .

These applications demonstrate the versatility and importance of cobalt chelate in scientific research. Remember to consult the cited references for further details and quantitative data. 🌟

Fischer–Tropsch synthesis using cobalt catalysts supported on graphene

Safety And Hazards

将来の方向性

Cobalt-based catalysts have shown enhanced efficiency and stability for the hydrogen evolution reaction (HER), showing promise for future research . The paper aims to understand the chemical and physical factors that affect cobalt-based catalysts, and to find directions for future research on cobalt-based catalysts .

特性

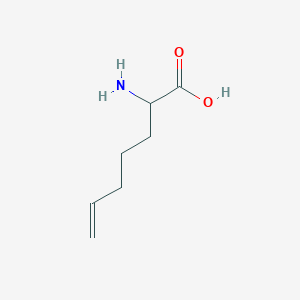

IUPAC Name |

cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.Co/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYDQDGBCQGIHS-QFVJJVGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Co] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.[Co] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H60CoO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71310029 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

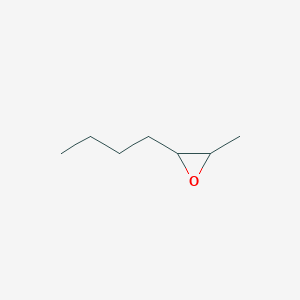

![Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine](/img/structure/B78626.png)